molecular formula C5H2BrClFN B2809427 2-Bromo-3-chloro-6-fluoropyridine CAS No. 1211515-01-3

2-Bromo-3-chloro-6-fluoropyridine

Cat. No. B2809427
CAS RN: 1211515-01-3
M. Wt: 210.43
InChI Key: MWXJVTLWKAWFNF-UHFFFAOYSA-N
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Description

2-Bromo-3-chloro-6-fluoropyridine is a chemical compound with the molecular formula C5H2BrClFN . It has a molecular weight of 210.43 . The compound is typically stored at temperatures between 0-8°C .


Molecular Structure Analysis

The InChI code for 2-Bromo-3-chloro-6-fluoropyridine is 1S/C5H2BrClFN/c6-5-3(7)1-2-4(8)9-5/h1-2H . This code provides a unique identifier for the compound and can be used to generate a 3D model of its molecular structure.

Scientific Research Applications

Chemoselective Functionalization

2-Bromo-3-chloro-6-fluoropyridine has been utilized in chemoselective functionalization processes. For instance, Stroup et al. (2007) describe the selective functionalization of a related compound, 5-bromo-2-chloro-3-fluoropyridine, through catalytic amination conditions. This process results in bromide substitution for both secondary amines and primary anilines. The study demonstrates how specific conditions can influence the chemoselectivity of such halogen-rich pyridine compounds (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).

Synthesis of Pentasubstituted Pyridines

Wu et al. (2022) conducted research on the synthesis of pentasubstituted pyridines using halogen dance reactions. They synthesized 5-bromo-2-chloro-4-fluoro-3-iodopyridine, which is closely related to 2-bromo-3-chloro-6-fluoropyridine. This study highlights the potential of halogen-rich pyridines as valuable building blocks in medicinal chemistry (Wu, Porter, Frennesson, & Saulnier, 2022).

properties

IUPAC Name

2-bromo-3-chloro-6-fluoropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClFN/c6-5-3(7)1-2-4(8)9-5/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWXJVTLWKAWFNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Cl)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-chloro-6-fluoropyridine

CAS RN

1211515-01-3
Record name 2-bromo-3-chloro-6-fluoropyridine
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Synthesis routes and methods

Procedure details

To a solution of 6-bromo-5-chloropyridin-2-amine (1 g, 4.82 mmol) in dichloromethane (10 mL) at 0° C. added tert-butylnitrite (1.145 mL, 9.64 mmol) followed by pyridine hydrofluoride (3 mL, 9.64 mmol) and the mixture was stirred at 0° C. for 30 minutes. The mixture was quenched with water and extracted with dichloromethane. The organic layer was washed with water and brine (25 mL each), dried over sodium sulfate, filtered, and concentrated to afford of the title compound. 1H NMR (400 MHz, CDCl3): δ 6.90-6.93 (m, 1H), 7.80-7.84 (m, 1H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.145 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two

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